molecular formula C10H9Cl3O3 B158311 Ethyl 2,4,5-trichlorophenoxyacetate CAS No. 1928-39-8

Ethyl 2,4,5-trichlorophenoxyacetate

Cat. No. B158311
CAS RN: 1928-39-8
M. Wt: 283.5 g/mol
InChI Key: LVNNFHCEDQSWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T ethyl ester, is a synthetic chemical compound that belongs to the family of phenoxy herbicides. It was widely used as a herbicide in the past, but its use has been banned due to its potential health hazards. Despite its controversial history, Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications.

Mechanism Of Action

Ethyl 2,4,5-trichlorophenoxyacetate acts as a selective herbicide by disrupting the growth of broadleaf plants. It works by mimicking the natural plant hormone auxin, which regulates plant growth. Ethyl 2,4,5-trichlorophenoxyacetate binds to the auxin receptor and triggers an uncontrolled growth response, leading to the death of the plant.

Biochemical And Physiological Effects

Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause a range of biochemical and physiological effects in plants and animals. It can interfere with the synthesis of nucleic acids and proteins, disrupt the cell membrane, and affect the activity of enzymes. In animals, Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause liver damage, immune system suppression, and reproductive toxicity.

Advantages And Limitations For Lab Experiments

Ethyl 2,4,5-trichlorophenoxyacetate has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying plant growth and development. However, its potential health hazards and environmental impact limit its use in research.

Future Directions

There are several future directions for the study of Ethyl 2,4,5-trichlorophenoxyacetate. One area of research is the development of safer and more effective herbicides that can replace Ethyl 2,4,5-trichlorophenoxyacetate. Another area of research is the investigation of the molecular mechanisms of herbicide resistance in weeds, which could lead to the development of new strategies for weed control. Finally, the study of the metabolism and toxicity of phenoxy herbicides in plants and animals could provide insights into the environmental impact of these compounds and inform regulatory decisions.

Synthesis Methods

Ethyl 2,4,5-trichlorophenoxyacetate can be synthesized by the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is purified by distillation.

Scientific Research Applications

Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications. It has been used as a model compound to study the metabolism and toxicity of phenoxy herbicides in plants and animals. Ethyl 2,4,5-trichlorophenoxyacetate has also been used as a tool to investigate the molecular mechanisms of herbicide resistance in weeds.

properties

CAS RN

1928-39-8

Product Name

Ethyl 2,4,5-trichlorophenoxyacetate

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

ethyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3

InChI Key

LVNNFHCEDQSWSC-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

melting_point

64.0 °C

Other CAS RN

1928-39-8

solubility

1.41e-05 M

Origin of Product

United States

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